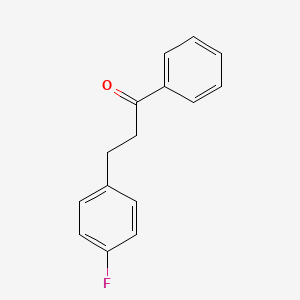

3-(4-Fluorophenyl)propiophenone

Description

Significance of Fluorinated Organic Compounds in Contemporary Research

The introduction of fluorine into organic molecules is a critical strategy in modern medicinal chemistry. Fluorine, being the most electronegative element, imparts unique properties to organic compounds. Its small size allows it to often mimic a hydrogen atom, while its strong carbon-fluorine bond enhances metabolic stability. This increased stability can lead to a longer biological half-life for drug molecules. Furthermore, the presence of fluorine can significantly alter a molecule's lipophilicity and binding affinity to biological targets, often leading to enhanced bioavailability and potency.

Scope and Academic Relevance of 3-(4-Fluorophenyl)propiophenone Studies

This compound is a specific derivative that incorporates both the propiophenone (B1677668) backbone and a fluorine atom. Its academic relevance primarily lies in its potential role as an intermediate in the synthesis of more complex, biologically active molecules. The presence of the fluorophenyl group makes it a valuable precursor for creating novel fluorinated compounds, which are of significant interest in pharmaceutical research.

Chemical and Physical Properties

While detailed experimental data for this compound is not widely available in the surveyed literature, some of its fundamental properties can be identified.

| Property | Value | Source |

| CAS Number | 41865-46-7 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C15H13FO | chemicalbook.comchemicalbook.com |

| Molecular Weight | 228.26 g/mol | chemicalbook.comchemicalbook.com |

| Predicted Boiling Point | 357.7 ± 25.0 °C | chemicalbook.comchembk.com |

| Predicted Density | 1.127 ± 0.06 g/cm³ | chembk.com |

Note: Boiling point and density are predicted values and have not been experimentally verified in the cited sources.

Synthesis of this compound

The synthesis of this compound can be approached through established organic chemistry reactions. Two plausible synthetic routes are the catalytic hydrogenation of a chalcone (B49325) precursor and the Friedel-Crafts acylation.

Catalytic Hydrogenation of 3-(4-fluorophenyl)-1-phenyl-2-propen-1-one

A common method for preparing propiophenone derivatives is through the reduction of the corresponding chalcone. In this case, the precursor would be 3-(4-fluorophenyl)-1-phenyl-2-propen-1-one. The double bond in the propenone chain can be selectively reduced to a single bond through catalytic hydrogenation, a reaction that typically employs a metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas. imamu.edu.sa

The required chalcone precursor, 3-(4-fluorophenyl)-1-phenyl-2-propen-1-one, can be synthesized via a Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde (B137897) and acetophenone (B1666503). imamu.edu.sanih.gov

Friedel-Crafts Acylation

Another fundamental method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of this compound, this would entail the reaction of benzene (B151609) with 3-(4-fluorophenyl)propionyl chloride.

Spectroscopic Analysis

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on both the phenyl and fluorophenyl rings, as well as two triplet signals for the two methylene (B1212753) groups of the propane (B168953) chain.

¹³C NMR: The spectrum would display signals for the carbonyl carbon, the carbons of the two aromatic rings (with splitting patterns due to the fluorine atom), and the two aliphatic carbons.

IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) group would be prominent, typically in the region of 1680-1700 cm⁻¹. Absorptions for C-H bonds in the aromatic rings and the aliphatic chain, as well as a C-F bond absorption, would also be present.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (228.26 g/mol ). Fragmentation patterns would likely involve cleavage at the carbonyl group and loss of the fluorophenyl or phenyl moieties.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNHWQQSIRBHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644561 | |

| Record name | 3-(4-Fluorophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41865-46-7 | |

| Record name | 3-(4-Fluorophenyl)-1-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41865-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Fluorophenyl Propiophenone and Its Derivatives

Established Synthetic Pathways for Propiophenone (B1677668) Scaffolds

The propiophenone core is a common structural motif in organic chemistry, and several classical reactions are employed for its synthesis. These methods are adaptable for preparing substituted derivatives like 3-(4-Fluorophenyl)propiophenone.

Acylation Reactions (e.g., Friedel-Crafts Acylation)

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. alfa-chemistry.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). alfa-chemistry.comgoogle.com For the synthesis of a propiophenone scaffold, benzene (B151609) or a substituted benzene can be reacted with propionyl chloride or propionic anhydride. google.com

The general reaction is as follows:

Aromatic Ring + Propionyl Halide/Anhydride --(Lewis Acid)--> Propiophenone

A key consideration for synthesizing this compound via this method would be the choice of starting materials. One pathway could involve the Friedel-Crafts acylation of fluorobenzene (B45895) with 3-phenylpropionyl chloride. However, a more common approach involves acylating a suitable aromatic substrate with propionyl chloride. youtube.com For instance, the synthesis of p-methylpropiophenone is achieved by reacting toluene (B28343) with propionyl chloride and an AlCl₃ catalyst. google.com A similar strategy could theoretically be applied using a different starting material to arrive at the target structure. The reaction conditions, such as temperature and catalyst loading, are critical for optimizing yield and minimizing byproducts. google.com

Table 1: Examples of Friedel-Crafts Acylation for Ketone Synthesis

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzene | Acetyl thiocyanate (B1210189) | AlCl₃ | Acetophenone (B1666503) | 56 | google.com |

| Toluene | Propionyl chloride | AlCl₃ | p-Methylpropiophenone | 55 | google.com |

| Fluorobenzene | Acetyl thiocyanate | BF₃ | p-Fluoroacetophenone | 38 | google.com |

Grignard-Based Approaches

Grignard reactions provide a powerful route to ketones from nitriles. To synthesize a propiophenone scaffold, an appropriate aryl magnesium halide (Grignard reagent) is reacted with propionitrile (B127096). brainly.in The reaction proceeds through a metalloimine intermediate, which is then hydrolyzed to yield the ketone. brainly.inorganic-chemistry.org

The general two-step process is:

Aryl-MgBr + Propanenitrile --> Imine Intermediate

Imine Intermediate + H₃O⁺ --> Propiophenone

For the synthesis of this compound, this could involve reacting phenylmagnesium bromide with 3-(4-fluorophenyl)propanenitrile. Alternatively, (4-fluorophenyl)magnesium bromide could be reacted with 3-phenylpropanenitrile. A continuous flow process for the synthesis of 3-methoxypropiophenone using a Grignard reaction with propionitrile has been developed, achieving an 84% yield, significantly higher than batch synthesis. ncl.res.inacs.org This highlights the potential for efficient, scalable production of propiophenone derivatives using this methodology. ncl.res.inacs.org

Condensation Reactions (e.g., Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, also known as a chalcone (B49325). rsc.orgresearchgate.netscispace.com This method is widely used for chalcone synthesis due to its simplicity. researchgate.net To obtain a propiophenone, the resulting chalcone must undergo a subsequent reduction step to saturate the carbon-carbon double bond.

The two-step synthesis involves:

4-Fluorobenzaldehyde (B137897) + Acetophenone --(Base)--> 3-(4-Fluorophenyl)-1-phenyl-2-propen-1-one (Chalcone) prepchem.com

Chalcone + H₂ (Reduction) --> this compound

In a typical procedure, an aldehyde (like 4-fluorobenzaldehyde) is reacted with a ketone (like acetophenone) in the presence of a base such as sodium hydroxide (B78521) (NaOH) in an alcohol-water solvent system. prepchem.comimamu.edu.sa This reaction is effective for aldehydes that lack α-hydrogens. rsc.org A variety of chalcone derivatives have been synthesized using this method, which can then be converted to their corresponding saturated ketones. nih.govresearchgate.net

Fluorine Introduction Strategies

Incorporating fluorine into a molecule can significantly alter its properties. sioc-journal.cn For a target like this compound, the fluorine is on a phenyl ring that is not directly attached to the carbonyl group. This positioning influences the choice of fluorination strategy.

Direct Fluorination Techniques

Direct fluorination involves introducing a fluorine atom onto a pre-formed molecular scaffold. Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), are commonly used for this purpose. sapub.orgolemiss.edu Much of the research has focused on the α-fluorination of ketones, which proceeds via an enol or enolate intermediate. sapub.orgorganic-chemistry.orgresearchgate.net

However, methods for distal C-H fluorination are also being developed. For instance, ketones on rigid molecular skeletons can act as directing groups under visible-light photocatalysis to achieve selective β- and γ-fluorination. rsc.orgnih.gov In this process, an excited-state ketone abstracts a hydrogen atom, and the resulting radical is trapped by a fluorine source like Selectfluor. nih.gov While powerful, the application of this technique to a flexible acyclic structure like 3-phenylpropiophenone to achieve selective fluorination on the phenyl ring would be challenging and likely unselective. Direct fluorination is generally more applicable for creating α-fluoroketones or for systems where electronic or steric factors strongly favor a specific position. organic-chemistry.org

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent Name | Chemical Name | Application | Reference |

|---|---|---|---|

| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Electrophilic fluorination of ketones and other substrates. | sapub.orgolemiss.edu |

Use of Fluorinated Building Blocks

A more direct and common strategy for synthesizing compounds like this compound is to employ a starting material that already contains the fluorine atom in the desired position. cas.cn This approach avoids potential issues with regioselectivity and harsh conditions associated with direct fluorination of complex molecules.

Examples of this strategy include:

Claisen-Schmidt Condensation: Using 4-fluorobenzaldehyde as the fluorinated building block and reacting it with acetophenone. prepchem.com

Friedel-Crafts Acylation: Reacting fluorobenzene with 3-phenylpropionyl chloride. A similar reaction between fluorobenzene and acetyl thiocyanate is known to produce p-fluoroacetophenone. google.com

Grignard Reaction: Preparing a Grignard reagent from a fluorinated aryl halide, such as (4-fluorophenyl)magnesium bromide, and reacting it with an appropriate electrophile.

This building block approach is often the most efficient and highest-yielding method for producing specifically substituted fluorinated compounds. cas.cn

Advanced Coupling Reactions in Propiophenone Synthesis

The construction of the 3-arylpropiophenone scaffold often relies on advanced carbon-carbon bond-forming reactions catalyzed by transition metals. These methods offer high efficiency and functional group tolerance, making them indispensable tools in modern organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forging carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, stands out due to its mild reaction conditions, the commercial availability and stability of its organoboron reagents, and its tolerance of a wide array of functional groups. nih.govuwindsor.camdpi.com This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.com

In the context of synthesizing this compound, a plausible Suzuki-Miyaura approach would involve the coupling of a propiophenone derivative bearing a leaving group at the 3-position with (4-fluorophenyl)boronic acid. Alternatively, the reaction could couple 4-fluorobenzyl halide with a suitable organometallic propiophenone enolate equivalent. The general catalytic cycle for a Suzuki-Miyaura reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: A palladium(0) catalyst reacts with the organic halide (e.g., 3-bromopropiophenone), inserting itself into the carbon-halogen bond to form a palladium(II) complex. youtube.com

Transmetalation: The organoboron reagent (e.g., (4-fluorophenyl)boronic acid), activated by a base, transfers its organic group to the palladium(II) complex, replacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The choice of catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and selectivity. youtube.com While classical catalysts like Pd(PPh₃)₄ can be effective, modern systems often employ bulky biarylphosphine ligands that facilitate the challenging oxidative addition and reductive elimination steps, especially with less reactive substrates like aryl chlorides. mdpi.com

Table 1: Exemplar Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role in Reaction |

| Aryl Halide | 3-Bromopropiophenone | Electrophilic partner |

| Boronic Acid | (4-Fluorophenyl)boronic acid | Nucleophilic partner |

| Catalyst | Pd(OAc)₂ / PPh₃ | Facilitates C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Toluene, Dioxane/Water | Solubilizes reactants and catalyst |

This table presents a generalized set of conditions. Specific applications may require optimization.

C(sp³)–H Bond Functionalization and C–C Bond Reorganization

Direct functionalization of otherwise inert C(sp³)–H bonds represents a major advancement in synthetic chemistry, offering a more atom-economical approach by avoiding pre-functionalization steps. nih.gov Palladium catalysis has been instrumental in this area, enabling the transformation of C–H bonds into new C–C or C-heteroatom bonds. nih.govnih.gov

One sophisticated strategy involves a 1,4-palladium migration, which allows for the functionalization of a C(sp³)–H bond at a position remote from the initial coordination site. nih.gov For a propiophenone-like structure, this could theoretically be achieved by using a directing group attached to the molecule to position the palladium catalyst, which then "walks" to the desired C–H bond for subsequent coupling. For instance, a palladium-catalyzed intermolecular C(sp³)–H phosphorylation has been reported, demonstrating the feasibility of functionalizing such bonds even in the presence of potentially coordinating functional groups. nih.gov

C–C bond reorganization reactions are another class of advanced transformations that can assemble complex molecular architectures. These reactions proceed through the cleavage and subsequent formation of C–C bonds, often catalyzed by transition metals. While specific examples for the direct synthesis of this compound via C-C reorganization are not prominent, the principles are applied in related syntheses. These strategies streamline synthetic pathways and can provide access to structures that are difficult to obtain through traditional methods.

Stereoselective Synthesis of Chiral Analogs

The introduction of chirality into the this compound scaffold is of significant interest, as stereoisomers of a compound can exhibit distinct biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

Several strategies can be employed to synthesize chiral analogs of this compound. A primary approach involves the asymmetric reduction of the ketone moiety to produce a chiral alcohol. While this modifies the propiophenone core, it is a common method for generating chiral building blocks. Cooperative bimetallic radical catalysis has been explored for the asymmetric reduction of ketones, including propiophenone itself, although it provided lower yields and enantioselectivities for this specific substrate compared to others. acs.orgacs.org

Another powerful technique is the use of chiral catalysts for reactions at the α- or β-positions of the propiophenone. For instance, the catalytic enantioselective α-oxytosylation of propiophenone has been achieved using chiral hypervalent iodine reagents, introducing a functional group stereoselectively adjacent to the carbonyl. cardiff.ac.uk

Furthermore, enzymatic reactions offer high levels of stereoselectivity. Carbonyl reductases, for example, can reduce ketones like propiophenone to the corresponding (S)-alcohols with high yields and excellent enantioselectivity. researchgate.net

The development of enantioselective methods for forming the C-C bond at the β-position is another key strategy. This can be achieved through various asymmetric conjugate addition reactions or by employing chiral auxiliaries. For example, enantioselective approaches to α-aryl-β²-amino esters, which share a similar structural motif, have been developed using cooperative isothiourea and Brønsted acid catalysis. nih.gov

Table 2: Overview of Stereoselective Synthetic Approaches

| Method | Transformation | Key Features |

| Enzymatic Reduction | Ketone to Chiral Alcohol | High enantioselectivity (often >99% ee), mild conditions. researchgate.net |

| Asymmetric Catalysis | Ketone Reduction | Bimetallic radical catalysis; moderate enantioselectivity for propiophenone. acs.org |

| Chiral Reagent | α-Oxytosylation | Use of chiral hypervalent iodine reagents; introduces functionality at the α-position. cardiff.ac.uk |

| Asymmetric Mannich Reaction | Aminomethylation | Catalytic enantioselective route to chiral β-amino derivatives. nih.gov |

Chemical Reactivity and Transformation Pathways of 3 4 Fluorophenyl Propiophenone

Reactivity of the Carbonyl Group

The ketone functional group in 3-(4-Fluorophenyl)propiophenone is a primary site of chemical reactivity, readily undergoing nucleophilic addition and reduction reactions. Its behavior in oxidation reactions is also a key aspect of its chemical profile.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group is susceptible to attack by a variety of nucleophiles. Two prominent examples of such reactions are the Grignard and Wittig reactions.

Grignard Reactions: The addition of organomagnesium halides, or Grignard reagents, to the carbonyl group of this compound is a versatile method for carbon-carbon bond formation, leading to the synthesis of tertiary alcohols. adichemistry.comorganic-chemistry.org The reaction proceeds through a nucleophilic addition mechanism where the Grignard reagent attacks the carbonyl carbon. organic-chemistry.org A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. masterorganicchemistry.com For instance, the reaction of a similar propiophenone (B1677668) derivative, 3-methoxypropiophenone, with a Grignard reagent has been utilized in a continuous flow process to achieve high yields of the desired product. ncl.res.in

| Reactant | Reagent | Product | Reaction Conditions |

| This compound | Grignard Reagent (R-MgX) | Tertiary Alcohol | Anhydrous ether, followed by acidic workup |

| 3-methoxypropiophenone | Grignard Reagent | 3-methoxy-alpha-phenyl-alpha-ethylbenzyl alcohol | Continuous flow reactors |

Wittig Reaction: The Wittig reaction provides a means to convert the carbonyl group into a carbon-carbon double bond, thus synthesizing alkenes. wikipedia.orglibretexts.org This reaction involves a phosphonium ylide, also known as a Wittig reagent, which attacks the carbonyl carbon. masterorganicchemistry.com The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide. organic-chemistry.org The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.org While less reactive with ketones compared to aldehydes, the Wittig reaction can be employed with this compound, especially with more reactive, unstabilized ylides. commonorganicchemistry.com

| Reactant | Reagent | Product | Reaction Conditions |

| This compound | Phosphonium Ylide (Ph3P=CHR) | Alkene | Anhydrous solvent (e.g., THF) |

Reduction Reactions

The carbonyl group of this compound can be readily reduced to a secondary alcohol. Common methods for this transformation include the use of metal hydrides and catalytic hydrogenation.

Reduction with Sodium Borohydride: Sodium borohydride (NaBH4) is a mild and selective reducing agent capable of reducing ketones to secondary alcohols. masterorganicchemistry.comchemguide.co.uk In a typical procedure, the ketone is treated with NaBH4 in an alcoholic solvent like ethanol or methanol. studylib.net The reaction involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. youtube.com Subsequent workup with a protic source furnishes the corresponding secondary alcohol. The reduction of propiophenone and its derivatives, such as 3-chloroacetophenone, with sodium borohydride has been described in laboratory settings. studylib.netchegg.com

| Reactant | Reagent | Product | Solvent |

| Propiophenone | Sodium Borohydride (NaBH4) | 1-Phenyl-1-propanol | Ethanol |

| 3-Chloroacetophenone | Sodium Borohydride (NaBH4) | 1-(3-Chlorophenyl)ethanol | Methanol |

Catalytic Hydrogenation: Catalytic hydrogenation is another effective method for the reduction of ketones. This process typically involves reacting the ketone with hydrogen gas in the presence of a metal catalyst. A study on the asymmetric catalytic hydrogenation of β-chloro-propiophenone using supported iron-based chiral catalysts demonstrated high conversion and enantioselectivity, yielding the corresponding chiral alcohol. ccsenet.org Similar conditions could be applied to this compound to produce 1-(4-fluorophenyl)-3-phenyl-1-propanol. The reaction conditions, such as temperature, pressure, and the presence of additives, can be optimized to achieve high yields and enantiomeric excess. ccsenet.org

| Reactant | Catalyst | Product | Reaction Conditions |

| β-chloro-propiophenone | Supported iron-based chiral catalyst | (S)-3-chloro-1-phenyl-1-propanol | 60 °C, 1.2 MPa H2, KOH |

Oxidation Reactions

While ketones are generally resistant to oxidation under mild conditions, they can be cleaved under more forcing conditions or undergo specific oxidation reactions like the Baeyer-Villiger oxidation.

Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation is a notable reaction of ketones that results in the formation of an ester through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgslideshare.net This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or peroxides. organic-chemistry.org The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction, with the group better able to stabilize a positive charge migrating preferentially. organic-chemistry.org For this compound, the phenyl group has a higher migratory aptitude than the ethyl group. Therefore, the Baeyer-Villiger oxidation would be expected to yield the corresponding ester, where the oxygen atom is inserted between the carbonyl carbon and the phenyl group.

| Reactant | Reagent | Predicted Product |

| This compound | Peroxyacid (e.g., m-CPBA) | Phenyl 3-(4-fluorophenyl)propanoate |

Aromatic Ring Reactivity and Substitution

The two aromatic rings of this compound exhibit different reactivities towards substitution reactions due to the nature of their substituents.

Electrophilic Aromatic Substitution on the Phenyl Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. In this compound, both the unsubstituted phenyl ring and the 4-fluorophenyl ring can undergo EAS, but their reactivity and the orientation of substitution are influenced by the attached groups.

The acyl group attached to the phenyl ring is a deactivating group and a meta-director. libretexts.org Therefore, electrophilic substitution on this ring will be slower than on benzene (B151609) and will occur primarily at the meta position. The 4-fluorophenyl ring is influenced by the fluorine atom, which is a deactivating group but an ortho, para-director due to the interplay of its inductive and resonance effects. libretexts.org Consequently, electrophilic substitution on the 4-fluorophenyl ring will also be slower than on benzene and will direct incoming electrophiles to the ortho and para positions relative to the fluorine atom.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgbyjus.com For instance, in a Friedel-Crafts acylation, an acyl group is introduced onto the aromatic ring using an acyl halide and a Lewis acid catalyst. masterorganicchemistry.comkhanacademy.org

| Ring | Substituent Effect | Predicted Position of Substitution | Example Reaction |

| Phenyl ring | Acyl group (deactivating, meta-director) | Meta | Nitration (HNO3/H2SO4) |

| 4-Fluorophenyl ring | Fluorine (deactivating, ortho, para-director) | Ortho and Para to Fluorine | Bromination (Br2/FeBr3) |

Influence of Fluorine Substitution on Reaction Kinetics and Selectivity

The presence of a fluorine atom at the para-position of the phenyl ring in this compound significantly modulates its chemical behavior. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene ring, making it less susceptible to electrophilic attack compared to unsubstituted propiophenone. acs.org However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R). This dichotomy between a strong inductive withdrawal and a moderate resonance donation is a hallmark of fluorine chemistry and plays a pivotal role in dictating reaction rates and pathways. organic-chemistry.org

In reactions where a negative charge develops in the transition state, such as nucleophilic attack at the carbonyl carbon, the electron-withdrawing nature of fluorine can accelerate the reaction. By pulling electron density away from the reaction center, the fluorine atom stabilizes the forming tetrahedral intermediate. Conversely, in reactions involving the formation of a positive charge (carbocation) in the transition state, the inductive effect of fluorine is destabilizing, which would be expected to slow the reaction rate. acsgcipr.org

The influence of fluorine on reaction selectivity can be profound. For instance, in certain catalytic hydroalkoxylation reactions of fluorinated alkynes, the presence of fluorine has been shown to completely reverse the regioselectivity of the reaction compared to its non-fluorinated counterparts. While specific studies on the selectivity of this compound are not abundant, the principle demonstrates that the electronic perturbations caused by fluorine can steer a reaction toward products not favored by other substituents.

To quantify these electronic effects, the Hammett equation is often employed. This equation relates the reaction rate constant (k) or equilibrium constant (K) of a substituted species to that of the unsubstituted species through substituent constants (σ) and a reaction constant (ρ).

Table 1: Hammett Substituent Constants (σ) for Para-Halogens

| Substituent | σₚ |

| -F | 0.06 |

| -Cl | 0.23 |

| -Br | 0.23 |

| -I | 0.28 |

Data sourced from established physical organic chemistry principles.

A positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. For reactions involving the carbonyl group of propiophenones, the specific value and sign of ρ would elucidate the nature of the rate-determining step.

Comparative Reactivity Studies with Halogenated Analogs

When comparing the reactivity of this compound with its other halogenated analogs, such as 3-(4-chlorophenyl)propiophenone and 3-(4-bromophenyl)propiophenone, the interplay between inductive and resonance effects remains the central theme. All halogens are deactivating toward electrophilic aromatic substitution, yet they are ortho-, para-directing due to their resonance effect. acs.org

The general trend for the inductive effect among halogens is F > Cl > Br > I, following their electronegativity. The resonance effect, however, is most effective for fluorine due to the similar size of the carbon 2p and fluorine 2p orbitals, which allows for better orbital overlap. For chlorine and bromine, the overlap between their larger 3p and 4p orbitals with carbon's 2p orbital is less efficient, diminishing their resonance donation. acs.org

This leads to a complex reactivity trend that is highly dependent on the specific reaction mechanism.

In reactions sensitive to the inductive effect: Where stabilization of a negative charge is key, the reactivity order is often expected to follow the electronegativity of the halogens. This would predict the fluoro-substituted compound to be the most reactive.

In reactions influenced by the resonance effect: The superior resonance donation of fluorine can sometimes counteract its strong inductive pull. For example, in the context of the acidity of para-substituted benzoic acids, a classic model for substituent effects, p-chlorobenzoic acid is a slightly stronger acid than p-fluorobenzoic acid. This is often explained by the +R effect of fluorine being more significant than that of chlorine, which slightly destabilizes the conjugate base, running counter to the trend expected from the -I effect alone.

A hypothetical comparison for a reaction where a negative charge develops at the carbonyl group (e.g., nucleophilic addition) might show the following trend in relative reaction rates.

Table 2: Hypothetical Relative Reaction Rates for the Nucleophilic Addition to 3-(4-Halophenyl)propiophenone

| Halogen Substituent (X) in 3-(4-X-phenyl)propiophenone | Inductive Effect (-I) | Resonance Effect (+R) | Predicted Relative Rate (k_rel) |

| -F | Strong | Moderate | > 1 |

| -Cl | Moderate | Weak | > 1 |

| -Br | Moderate | Weak | > 1 |

| -H (unsubstituted) | N/A | N/A | 1 |

This table is illustrative, based on established principles of physical organic chemistry. The precise rate enhancement depends on the specific reaction and conditions.

These studies underscore the unique position of fluorine among the halogens. Its ability to strongly influence the electronic environment of a molecule through a combination of powerful inductive withdrawal and moderate resonance donation allows for fine-tuning of a compound's reactivity and selectivity in chemical transformations.

Spectroscopic and Structural Elucidation of 3 4 Fluorophenyl Propiophenone Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-(4-Fluorophenyl)propiophenone, a multi-faceted NMR approach involving ¹H, ¹³C, and ¹⁹F nuclei is essential for complete structural assignment.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their proximity to one another. The structure of this compound features a phenyl group, a 4-fluorophenyl group, and a two-carbon aliphatic chain connecting them to a carbonyl group. This arrangement leads to a predictable yet informative ¹H NMR spectrum.

The two methylene (B1212753) groups (-CH₂-) of the propane (B168953) backbone are diastereotopic and adjacent, forming an A₂B₂ spin system. They are expected to appear as two distinct triplets in the aliphatic region of the spectrum.

The protons on the carbon alpha to the electron-withdrawing carbonyl group (α-CH₂) are deshielded and would typically resonate at approximately 3.30 ppm.

The protons on the carbon beta to the carbonyl group (β-CH₂), which is attached to the 4-fluorophenyl ring, are expected to appear slightly upfield, around 3.05 ppm.

The aromatic region of the spectrum is more complex, showing signals for both the unsubstituted phenyl ring and the 4-fluorophenyl ring.

The protons of the phenyl group attached to the carbonyl typically appear as multiplets between 7.45 and 8.00 ppm. The ortho-protons (adjacent to C=O) are the most deshielded.

The 4-fluorophenyl group presents a characteristic AA'BB' system due to the symmetry and the coupling of the protons to the fluorine atom. This often manifests as two signals that resemble triplets or doublets of doublets, one for the protons ortho to the fluorine and one for the protons meta to it. mdpi.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.00 | Multiplet | 2H | Aromatic (ortho-H of phenyl) |

| ~7.55 | Multiplet | 1H | Aromatic (para-H of phenyl) |

| ~7.45 | Multiplet | 2H | Aromatic (meta-H of phenyl) |

| ~7.20 | Multiplet (AA'BB') | 2H | Aromatic (H ortho to C-F) |

| ~7.00 | Multiplet (AA'BB') | 2H | Aromatic (H meta to C-F) |

| ~3.30 | Triplet | 2H | α-CH₂ |

| ~3.05 | Triplet | 2H | β-CH₂ |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom produces a single peak, allowing for a complete carbon count.

The most downfield signal in the spectrum is attributed to the carbonyl carbon (C=O), typically appearing around 198-200 ppm. The two aliphatic carbons of the propane chain resonate in the upfield region, generally between 30 and 45 ppm.

The aromatic carbons produce signals in the range of 115-140 ppm. A key feature in the ¹³C NMR spectrum of this compound is the effect of the fluorine atom on the signals of the fluorinated benzene (B151609) ring. The fluorine nucleus (¹⁹F, spin I = ½) couples with the carbon nuclei, causing the signals for these carbons to appear as doublets. The magnitude of the coupling constant (J) depends on the number of bonds separating the carbon and fluorine atoms.

¹J(C-F): A very large coupling (typically >240 Hz) is observed for the carbon directly bonded to fluorine (C-F). mdpi.com

²J(C-F), ³J(C-F), ⁴J(C-F): Smaller couplings are observed for carbons two, three, and four bonds away from the fluorine atom, providing definitive evidence for the substitution pattern. mdpi.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~199.0 | C=O | Carbonyl carbon |

| ~162.0 | Aromatic C-F | Doublet, large ¹J(C-F) coupling (~245 Hz) |

| ~137.0 | Aromatic C (Quaternary) | Phenyl ring, attached to C=O |

| ~136.5 | Aromatic C (Quaternary) | Fluorophenyl ring, attached to -CH₂- |

| ~133.0 | Aromatic C-H | Phenyl ring (para) |

| ~129.5 | Aromatic C-H | Fluorophenyl ring (meta to F), Doublet, ³J(C-F) |

| ~128.5 | Aromatic C-H | Phenyl ring (ortho/meta) |

| ~128.0 | Aromatic C-H | Phenyl ring (ortho/meta) |

| ~115.5 | Aromatic C-H | Fluorophenyl ring (ortho to F), Doublet, ²J(C-F) |

| ~38.0 | α-CH₂ | - |

| ~34.0 | β-CH₂ | - |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. mdpi.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. alfa-chemistry.com For this compound, which has a single fluorine atom in a unique chemical environment, the ¹⁹F NMR spectrum is expected to show one signal.

The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. For a fluorine atom on an aromatic ring, the chemical shift is sensitive to the nature of the substituent at the para position. In this case, the alkyl propiophenone (B1677668) chain is an electron-donating group. The chemical shift for a fluorine in a 4-substituted fluorophenyl group typically appears in the range of -110 to -120 ppm relative to the standard reference, CFCl₃. nih.govnih.gov

While 1D NMR spectra provide essential information, 2D NMR techniques are often used to confirm complex structures by showing correlations between nuclei. For this compound, several 2D NMR experiments would be invaluable:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). A COSY spectrum would show a clear cross-peak between the signals of the α-CH₂ and β-CH₂ protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would definitively link the proton signals at ~3.30 ppm and ~3.05 ppm to their corresponding carbon signals at ~38.0 ppm and ~34.0 ppm, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over two or three bonds) between protons and carbons. It is crucial for piecing together the molecular fragments. Key HMBC correlations would include signals from the α-CH₂ protons to the carbonyl carbon and the β-CH₂ protons to the quaternary carbon of the fluorophenyl ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, providing a unique "fingerprint" that corresponds to its functional groups.

The FT-IR spectrum of this compound is dominated by several key absorption bands that confirm the presence of its main functional groups.

Carbonyl (C=O) Stretch: The most intense and diagnostic peak in the spectrum is the carbonyl stretch. For an aryl ketone like this, a strong, sharp absorption is expected around 1685 cm⁻¹.

Aromatic C=C Stretches: The presence of the two benzene rings gives rise to several medium-to-sharp peaks in the 1600-1450 cm⁻¹ region.

C-H Stretches: Signals for aromatic C-H stretching are typically found just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups appears just below 3000 cm⁻¹.

C-F Stretch: The carbon-fluorine bond gives rise to a strong absorption in the fingerprint region, typically around 1230 cm⁻¹. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 3000-2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |

| ~1685 | Strong | C=O Stretch | Ketone |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1230 | Strong | C-F Stretch | Aryl Fluoride |

Raman Spectroscopy

Raman spectroscopy, a non-destructive vibrational spectroscopy technique, provides valuable insights into the molecular structure and vibrational modes of a compound. The Raman spectrum of this compound, like other chalcones, is characterized by a series of distinct bands corresponding to the vibrations of its functional groups and aromatic rings.

Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in assigning the observed Raman bands to specific vibrational modes. researchgate.netnih.gov For chalcone (B49325) derivatives, the most intense bands are typically associated with the stretching vibrations of the carbonyl group (C=O), the carbon-carbon double bond (C=C) of the enone system, and the aromatic rings. researchgate.netresearchgate.net

Key vibrational modes for chalcones that are relevant for the analysis of this compound include:

Carbonyl (C=O) Stretching: This mode typically appears as a strong band in the region of 1640-1680 cm⁻¹. The exact position is sensitive to the electronic effects of the substituents on the aromatic rings.

Ethylenic (C=C) Stretching: The stretching vibration of the α,β-unsaturated double bond is also a prominent feature, usually observed in the 1580-1620 cm⁻¹ range. researchgate.net

Aromatic C-C Stretching: The phenyl rings give rise to several bands in the 1400-1600 cm⁻¹ region, corresponding to in-plane C-C stretching vibrations.

C-F Stretching: The presence of the fluorine atom on the phenyl ring introduces a C-F stretching vibration, which is typically observed in the 1200-1250 cm⁻¹ region.

CH Bending Modes: In-plane and out-of-plane bending vibrations of the C-H bonds on the aromatic rings and the vinyl group appear at lower wavenumbers.

The analysis of the Raman spectrum, in conjunction with DFT calculations, allows for a detailed understanding of the vibrational landscape of the this compound molecule.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carbonyl (C=O) Stretch | 1640-1680 |

| Ethylenic (C=C) Stretch | 1580-1620 |

| Aromatic C-C Stretch | 1400-1600 |

| C-F Stretch | 1200-1250 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer for ionization and analysis. Electron Ionization (EI) is a common ionization method used in GC-MS. The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation of chalcones and related propiophenones under EI conditions follows predictable pathways. For propiophenone, a characteristic fragmentation is the loss of the ethyl radical (•CH₂CH₃) to form the highly stable benzoyl cation at m/z 105, which is often the base peak. massbank.euchegg.com

For this compound, the following fragmentation patterns can be anticipated:

α-Cleavage: Loss of the ethyl group to form the 4-fluorobenzoyl cation.

Cleavage of the Propenone Bridge: Fission of the bonds within the α,β-unsaturated ketone system can lead to various fragment ions, including those corresponding to the 4-fluorostyrene radical cation and the phenyl radical.

Retro-Diels-Alder (RDA) type fragmentation: While more common in flavonoids, some chalcones can exhibit RDA-type cleavages of the propenone bridge. researchgate.net

The analysis of these fragment ions allows for the confirmation of the different structural units within the this compound molecule.

| Ion | Proposed Structure | Expected m/z |

| Molecular Ion | [C₁₅H₁₁FO]⁺ | 226 |

| [M - C₂H₅]⁺ | [C₁₃H₈FO]⁺ | 197 |

| [C₈H₆F]⁺ | 4-Fluorostyrene radical cation | 121 |

| [C₇H₄FO]⁺ | 4-Fluorobenzoyl cation | 123 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is particularly useful for distinguishing between ions with the same nominal mass but different elemental formulas.

For this compound (C₁₅H₁₁FO), HRMS would be able to confirm its elemental composition by providing a measured mass that is very close to the calculated exact mass. This high mass accuracy is crucial for the unambiguous identification of novel compounds. nih.govacs.org Modern HRMS techniques like Fourier-Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap MS offer exceptional resolution and mass accuracy. dtic.milresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, its precise molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be elucidated.

Chalcone molecules are generally nearly planar and adopt a trans configuration about the C=C double bond. nih.gov The crystal packing is often stabilized by a network of weak intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. nih.gov

For a related compound, (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, the following crystallographic data was reported nih.gov:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.9515 (3) |

| b (Å) | 10.3689 (4) |

| c (Å) | 15.1118 (6) |

| β (°) | 94.226 (2) |

| V (ų) | 1241.05 (8) |

| Z | 4 |

These parameters provide a reasonable expectation for the crystallographic properties of this compound.

Other Spectroscopic Methods (e.g., UV-Vis Absorption Spectroscopy)

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of chalcones typically displays two main absorption bands. fabad.org.tr

Band I: This is a high-intensity band appearing at longer wavelengths (typically 340-390 nm) and is attributed to the π → π* electronic transition involving the entire conjugated system, including the benzoyl and cinnamoyl moieties. nih.govresearchgate.net

Band II: A less intense band at shorter wavelengths (around 220-270 nm) is also observed, which is generally assigned to a π → π* transition localized on the aromatic rings. nih.govresearchgate.net

The position and intensity of these bands are influenced by the nature of the substituents on the aromatic rings and the polarity of the solvent. nih.govscribd.com The presence of the electron-withdrawing fluorine atom on the phenyl ring in this compound is expected to cause a slight shift in the absorption maxima compared to the unsubstituted chalcone. Solvatochromic studies, where the spectrum is recorded in solvents of varying polarity, can provide further information about the nature of the electronic transitions. nih.gov

| Transition | Typical Wavelength Range (nm) |

| π → π* (Conjugated System) | 340-390 |

| π → π* (Aromatic Rings) | 220-270 |

| n → π* (Carbonyl) | ~300 (often weak and may be obscured) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule, albeit with approximations. These calculations provide detailed information about molecular orbitals, charge distributions, and energy landscapes.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost. A DFT study on 3-(4-Fluorophenyl)propiophenone would begin with geometry optimization. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.

The electronic structure, including the distribution of electron density, can also be mapped. This is often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP surface indicates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into its reactive behavior. For example, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), the MEP surface showed that the nitrogen atoms of the oxadiazole ring were the most likely sites for electrophilic attack. ajchem-a.com A similar analysis for this compound would likely highlight the carbonyl oxygen as a region of high negative potential.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental principles without the use of experimental data. While DFT is itself a type of ab initio method, the term is often used to refer more specifically to wavefunction-based methods like Hartree-Fock (HF).

These methods can be used to calculate a wide range of electronic properties. For example, a study on 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid utilized both DFT and HF methods to optimize geometry and calculate vibrational wavenumbers, finding that the DFT (B3LYP) results were in better agreement with experimental spectra. While HF can be a starting point, more advanced (and computationally expensive) ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide even more accurate electronic properties for this compound if high precision were required.

Frontier Molecular Orbital (FMO) theory is a crucial framework for understanding chemical reactivity and electronic transitions. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability, whereas a small gap suggests the molecule is more reactive. researchgate.net

In a DFT study of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, the HOMO was found to be localized over the chlorofluorophenyl ring and the thiourea (B124793) group, while the LUMO was centered on the trifluoromethylphenyl ring. researchgate.net This indicates that an intramolecular charge transfer is likely to occur from the chlorofluorophenyl-thiourea part of the molecule to the trifluoromethylphenyl part. researchgate.net

For this compound, an FMO analysis would similarly map the distribution of the HOMO and LUMO across the molecule. The HOMO-LUMO energy gap and other related quantum chemical descriptors could be calculated to predict its reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors Calculated via DFT for a Related Thiourea Derivative

This table shows data for 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, demonstrating the type of information an FMO analysis provides. researchgate.net

| Parameter | Value (eV) |

| EHOMO | -6.95 |

| ELUMO | -2.48 |

| Energy Gap (ΔE) | 4.47 |

| Ionization Potential (I) | 6.95 |

| Electron Affinity (A) | 2.48 |

| Global Hardness (η) | 2.23 |

| Global Softness (S) | 0.22 |

| Electronegativity (χ) | 4.71 |

| Chemical Potential (μ) | -4.71 |

| Electrophilicity Index (ω) | 4.99 |

Spectroscopic Property Simulations

Computational methods are also extensively used to simulate various types of spectra. These simulations are invaluable for interpreting experimental data and assigning specific spectral features to corresponding molecular motions or electronic transitions.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. The process involves computing the second derivatives of the energy with respect to atomic displacements, which yields the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to correct for approximations in the computational method and to improve agreement with experimental spectra. ajchem-a.com

For example, a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole used DFT (B3LYP/6-311++G(d,p)) to calculate its vibrational wavenumbers, which showed excellent agreement with their experimental FT-IR data. ajchem-a.com For this compound, a similar calculation would predict the frequencies of characteristic vibrations, such as the C=O stretch of the ketone, the C-F stretch, and various aromatic C-H and C=C bending and stretching modes, aiding in the analysis of its experimental IR and Raman spectra.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the excited-state properties of molecules and predicting their electronic absorption spectra (UV-Visible). rsc.org It determines the energies of electronic transitions from the ground state to various excited states and the probability (oscillator strength) of each transition. rsc.org

By applying TD-DFT, one can predict the wavelength of maximum absorption (λmax) and understand the nature of the electronic transitions involved (e.g., π → π* or n → π*). For instance, TD-DFT calculations on various fluorinated donor-acceptor molecules have been used to predict their absorption and emission properties for applications in organic light-emitting diodes (OLEDs). beilstein-journals.org A TD-DFT study of this compound would provide its theoretical UV-Vis spectrum, identifying the key electronic transitions that contribute to its absorption profile. This information is critical for understanding the photophysical behavior of the molecule.

Reaction Mechanism Modeling and Transition State Analysis

The elucidation of reaction mechanisms at a molecular level is a cornerstone of modern chemistry, providing invaluable insights into the dynamics and energetics of chemical transformations. For this compound, computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to map out potential reaction pathways and identify the associated transition states.

Methodologically, the process begins with the geometric optimization of the reactant, this compound, and the potential products of a given reaction, such as the corresponding secondary alcohol from a reduction reaction. A common functional used for such calculations in related organic molecules is B3LYP, often paired with a basis set like 6-311G++(d,p) to provide a good balance of accuracy and computational cost. nih.gov

Once the energy minima of the reactant and product are established, the transition state (TS) connecting them is located on the potential energy surface. The TS represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. Techniques such as the nudged elastic band (NEB) method or synchronous transit-guided quasi-Newton (STQN) methods are employed to find this critical geometry. nih.gov

The energy difference between the reactant and the transition state defines the activation energy barrier (Ea), a key determinant of the reaction rate. A lower activation energy implies a faster reaction. For instance, in a hypothetical reduction of the carbonyl group of this compound, different reducing agents or catalytic conditions would lead to distinct transition state structures and activation energies.

Theoretical studies on analogous ketones and chalcones have demonstrated the utility of this approach. For example, DFT calculations on the hydride transfer to acetophenone (B1666503) derivatives have successfully explained the stereoselectivity of such reactions by comparing the energies of different transition state diastereomers. researchgate.net Similarly, a computational study of the thermal decomposition of N-diacetamides detailed the mechanism via a six-membered cyclic transition state, showcasing how electronic effects of substituents influence the activation energy. nih.gov

A hypothetical analysis of the reduction of this compound might involve comparing different pathways, for example, a direct hydride attack versus a proton-coupled hydride transfer. The calculated activation energies would reveal the most favorable mechanism under specific conditions.

Table 1: Hypothetical Activation Energies for the Reduction of this compound

| Reaction Pathway | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |

| Direct Hydride Attack | None | THF | 25.8 |

| Proton-Coupled Hydride Transfer | H₂O | THF | 19.5 |

| Catalyzed Hydride Transfer | Lewis Acid | THF | 15.2 |

This table presents hypothetical data for illustrative purposes.

Furthermore, the analysis of the electronic structure of the transition state, including the molecular electrostatic potential (MEP), can reveal the charge distribution and the nature of bond-forming and bond-breaking processes. nih.gov This detailed understanding at the atomic level is crucial for the rational design of new catalysts and reaction conditions.

Applications As Synthetic Intermediates and in Materials Science

Building Block in Complex Organic Synthesis

The propiophenone (B1677668) scaffold is a key intermediate in the synthesis of diverse organic molecules, including heterocyclic compounds and unsaturated ketones, which are themselves important in medicinal chemistry and materials science.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. The 3-(4-Fluorophenyl)propiophenone framework serves as a valuable starting point for constructing these complex ring systems. nih.govgoogle.com

Fluoropiperidines: The synthesis of piperidine (B6355638) rings containing a 4-fluorophenyl substituent is of significant interest, as this moiety is a key structural feature in several neurologically active compounds. For instance, processes for preparing 4-(4'-fluorophenyl)-piperidines have been developed, highlighting the importance of intermediates that can introduce this specific group. sigmaaldrich.com General synthetic strategies for creating fluorinated piperidines often involve the transformation of pre-functionalized precursors. researchgate.net A common approach involves the reduction of corresponding tetrahydropyridine (B1245486) derivatives, which can be synthesized from precursors related to the fluorophenyl propiophenone structure. sigmaaldrich.com The synthesis of these molecules underscores the utility of building blocks that already contain the fluorophenyl group in the correct position.

Pyrazoles: Pyrazoles are another important class of nitrogen heterocycles with a wide range of biological activities. The standard synthesis of pyrazoles, known as the Knorr pyrazole (B372694) synthesis, involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.govbldpharm.com this compound can be readily converted into a 1,3-dicarbonyl derivative, making it an excellent precursor for pyrazoles bearing a 4-fluorophenyl group. For example, a series of 3-(4-fluorophenyl)-4-substituted pyrazole derivatives have been synthesized and evaluated for their pharmacological potential. nih.gov The synthesis often begins with a chalcone (B49325) (an α,β-unsaturated ketone), which is then reacted with hydrazine to form the pyrazole ring. bit.edu.cn This multi-step synthesis demonstrates the role of the fluorinated propiophenone scaffold as a foundational element for building more complex heterocyclic systems. mdpi.comscispace.com

Table 1: Synthesis of Nitrogen Heterocycles

| Heterocycle Class | Synthetic Precursor(s) | Key Reaction Type | Relevance of this compound |

| Fluoropiperidines | 4-(4'-fluorophenyl)-1,2,3,6-tetrahydropyridine derivatives | Reduction | Serves as a key structural precursor for the synthesis of the tetrahydropyridine intermediate. sigmaaldrich.com |

| Pyrazoles | 1,3-Dicarbonyl compounds, Chalcones | Condensation with hydrazine | Can be converted to 1,3-dicarbonyls or chalcones, which are direct precursors for pyrazole synthesis. nih.govbldpharm.combit.edu.cn |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of α,β-unsaturated ketones that serve as crucial intermediates for the synthesis of flavonoids and other heterocyclic compounds. bldpharm.com They are also investigated for a wide range of biological activities and materials applications. The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a ketone with an aromatic aldehyde. wikipedia.orgnih.govmedchemexpress.com

In this reaction, this compound can act as the ketone component. The presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group) allows for the formation of a reactive enolate ion in the presence of a base like sodium hydroxide (B78521). This enolate can then attack an aromatic aldehyde, leading to an aldol (B89426) addition product that readily dehydrates to form the stable, conjugated chalcone system. researchgate.net

For example, the reaction of this compound with a substituted benzaldehyde (B42025) would yield a chalcone with three distinct aryl groups, offering significant structural diversity. The synthesis of the related compound, 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, is achieved through the condensation of 4-fluorobenzaldehyde (B137897) with 1-(4-methoxyphenyl)ethanone, demonstrating the robustness of the Claisen-Schmidt reaction for creating fluorinated chalcones. researchgate.netnih.gov These reactions are often efficient and can sometimes be performed under solvent-free conditions, making them an attractive synthetic route. medchemexpress.com

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Ketone Reactant | Aldehyde Reactant | Product Type | Significance |

| Acetone | 4-Fluorobenzaldehyde | Chalcone Analog | Demonstrates the reactivity of the fluorobenzaldehyde moiety in forming α,β-unsaturated ketones. researchgate.net |

| 1-(4-methoxyphenyl)ethanone | 4-Fluorobenzaldehyde | Fluorinated Chalcone | Yields 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a compound with a similar core structure. researchgate.netnih.gov |

| This compound | Substituted Benzaldehyde | Tri-aryl Chalcone Derivative | Provides a pathway to complex chalcones with diverse substitution patterns. |

Role in Polymer and Specialty Chemical Synthesis

The incorporation of fluorine into polymers can lead to materials with desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics like low dielectric constants. nih.govnih.govmdpi.com The this compound structure is relevant to the synthesis of high-performance polymers like fluorinated poly(aryl ether ketone)s (PAEKs). nih.govbit.edu.cnmdpi.com

These specialty polymers are typically synthesized through nucleophilic aromatic substitution polycondensation reactions. The monomers used are often difluorinated aromatic ketones and various bisphenols. nih.govmdpi.com The resulting PAEKs contain ether and ketone linkages connecting the aromatic rings, one of which can be a fluorophenyl group. While this compound is not a direct monomer in these polymerizations, it represents a key structural unit within the polymer backbone. It serves as a model compound for studying the properties and reactivity of the fluorinated ketone moiety and can be a precursor for synthesizing the more complex difunctional monomers required for polycondensation. medchemexpress.com The introduction of fluorine-containing groups, such as the trifluoromethyl (-CF3) or fluorophenyl group, is a key strategy for reducing the dielectric constant and improving the thermal properties of these polymers for applications in high-frequency communications. nih.gov

Development of Advanced Materials with Fluorinated Propiophenone Scaffolds

The unique electronic properties conferred by the fluorophenyl group make this scaffold attractive for the development of advanced functional materials.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property that is crucial for applications in optoelectronics, including optical switching and data storage. Organic molecules, particularly those with a donor-π-acceptor (D-π-A) structure, are known to possess significant NLO properties. researchgate.net

Chalcones, which can be readily synthesized from this compound precursors, fit this structural motif perfectly. In a chalcone molecule, the two aromatic rings act as donor and acceptor groups, connected by a conjugated π-system (the enone bridge). researchgate.net By choosing appropriate substituents on the phenyl rings, the NLO response can be fine-tuned. The electron-withdrawing nature of the fluorine atom in the this compound scaffold can enhance the acceptor properties of the resulting chalcone, contributing to a larger third-order optical nonlinearity. Studies on anthracenyl chalcones have shown that the delocalized π-electron system leads to high NLO responses, and the properties can be modulated by the choice of substituents. researchgate.net Therefore, the this compound scaffold is a valuable platform for designing and synthesizing novel chalcone-based NLO materials.

Electroactive materials are capable of changing their size, shape, or optical properties in response to an electric field. This functionality is the basis for their use in a wide array of devices.

Energy Storage: In the field of energy storage, particularly for high-energy batteries, the introduction of fluorine into electrode materials is a widely used strategy. Fluorination can expand the electrochemical working window and improve the stability of battery components. While direct use of this compound in batteries is not documented, its structural elements are relevant. For example, fluorinated organic compounds are explored as components in electrolytes or as precursors for electrode materials.

Electrochromic Devices: Electrochromic materials change color reversibly when a voltage is applied, making them suitable for applications like smart windows, displays, and mirrors. researchgate.netscispace.com Many electrochromic materials are based on conjugated polymers, where the color change is a result of redox reactions (doping and de-doping) that alter the electronic structure of the polymer backbone. Fluorinated polymers are of particular interest in this area. The synthesis of novel fluorinated dibenzo[a,c]phenazine-based polymers for electrochromic applications demonstrates the importance of incorporating fluorine into conjugated systems to tune their electrochemical and optical properties. The this compound scaffold can be considered a building block for monomers that could be polymerized to form new electroactive and electrochromic materials, leveraging the electronic effects of the fluorine atom to achieve desired performance characteristics.

Derivatization and Analog Synthesis of 3 4 Fluorophenyl Propiophenone

Systematic Modification of the Propiophenone (B1677668) Backbone

The propiophenone backbone is a versatile scaffold that allows for a range of chemical transformations. These modifications are crucial for exploring the structure-activity relationships of the resulting compounds.

One common modification involves reactions at the ketone group. For instance, the ketone can be reduced to a secondary alcohol, which can then be further derivatized. Oxidation reactions can also be employed to form different functionalities.

Furthermore, the introduction of substituents on the propiophenone backbone itself, such as methyl groups, can lead to new classes of compounds with distinct properties. For example, the synthesis of 4'-substituted-2-methyl-3-piperidino-propiophenone derivatives has been reported, where the introduction of a methyl group at the 2-position of the propiophenone backbone is a key step. google.com

Introduction of Diverse Substituents on Phenyl Rings

The introduction of different functional groups onto the phenyl rings of 3-(4-Fluorophenyl)propiophenone is a primary strategy for modulating its electronic properties, lipophilicity, and steric profile. These changes can have a profound effect on the compound's biological activity and pharmacokinetic properties.

Halogenation is a widely used strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. The introduction of additional halogen atoms to the phenyl rings of this compound can lead to a variety of analogs with different properties.

For instance, the synthesis of di- and tri-fluorinated analogs, such as 3',4'-difluoro-3-(3-fluorophenyl)propiophenone (B1360568) and 3',5'-difluoro-3-(4-fluorophenyl)propiophenone, has been documented. nih.gov The presence of multiple fluorine atoms can significantly alter the electronic nature of the aromatic rings and influence intermolecular interactions. The synthesis of these compounds often involves methods like Friedel-Crafts acylation, lithiation followed by reaction with boronic acids, or nucleophilic fluorination.

Chlorinated derivatives, such as 3',5'-dichloro-3-(4-fluorophenyl)propiophenone, have also been synthesized. The replacement of fluorine with chlorine introduces different steric and electronic effects, which can be valuable for structure-activity relationship studies. The synthesis of such compounds can be achieved through various methods, including the reaction of halogenated precursors with appropriate reagents. google.com

The biological activity of halogen-containing compounds can be significant, with some derivatives showing insecticidal, fungicidal, and herbicidal properties. biointerfaceresearch.com

Table 1: Examples of Halogenated Derivatives of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone | C15H11F3O | 264.24 | Difluoro substitution on one phenyl ring and a single fluorine on the other. nih.gov |

| 3',5'-Difluoro-3-(4-fluorophenyl)propiophenone | C15H11F3O | 264.24 | Difluoro substitution on one phenyl ring and a single fluorine on the other. |

| 4'-Fluoro-3-(3-fluorophenyl)propiophenone | C15H12F2O | 246.26 | A fluorine atom on each of the phenyl rings. sigmaaldrich.com |

| 6-(4-Chlorophenyl)-3-fluoro-2-phenylpyridine | C17H11ClFN | 283.73 | A chloro and a fluoro substituent on different phenyl rings. acs.org |

The introduction of alkyl and alkoxy groups onto the phenyl rings can modulate the lipophilicity and steric bulk of the molecule. These modifications can influence how the compound interacts with biological membranes and binding pockets of target proteins.

For example, the synthesis of 4'-alkyl-substituted propiophenone derivatives has been explored. google.com The length and branching of the alkyl chain can be varied to fine-tune the compound's properties.

Alkoxy groups, such as methoxy (B1213986) groups, are often introduced to increase the electron-donating character of the phenyl ring and to improve solubility. acs.org The synthesis of compounds like 3',5'-difluoro-3-(4-methoxyphenyl)propiophenone (B1327538) highlights the combination of different substituent types to achieve desired properties. The methoxy group's electron-donating nature contrasts with the electron-withdrawing effect of fluorine, allowing for a systematic study of electronic effects on activity.

Table 2: Examples of Alkyl and Alkoxy Derivatives

| Compound Name | Key Structural Feature | Potential Impact |

| 4'-Isopropyl-2-methyl-3-piperidino-propiophenone | Isopropyl group on the 4'-position of the phenyl ring. google.com | Increased lipophilicity and steric bulk. |

| 3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone | Methoxy group on the 4-position of one phenyl ring. | Electron-donating group, potentially altering electronic properties and solubility. |

| 3-Fluoro-6-(4-methoxyphenyl)-2-phenylpyridine | Methoxy group on the 4-position of one phenyl ring. acs.org | Increased electron density on the phenyl ring. |

Replacing one of the phenyl rings with a heteroaromatic ring system is another important derivatization strategy. Heteroaryl rings can introduce heteroatoms like nitrogen, oxygen, or sulfur, which can act as hydrogen bond donors or acceptors, potentially leading to improved binding affinity and selectivity for biological targets.

For instance, analogs containing thiophene (B33073) rings, such as (2E)-3-(4-Fluorophenyl)-1-(thien-2-yl)prop-2-en-1-one, have been synthesized. researchgate.net The thiophene ring is a bioisostere of the phenyl ring and can offer different electronic and steric properties.

The synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, which incorporate a furan (B31954) ring, further illustrates the diversity of heteroaryl systems that can be incorporated. mdpi.com

Chemo- and Regioselective Derivatization Strategies

Achieving chemo- and regioselectivity is a critical aspect of synthesizing complex derivatives of this compound. This involves controlling which functional group reacts in a molecule with multiple reactive sites and at which position on an aromatic ring a new substituent is introduced.

Inductive and resonance effects of existing substituents on the phenyl rings play a crucial role in directing incoming electrophiles to specific positions (ortho, meta, or para). libretexts.orglibretexts.org For example, electron-donating groups typically direct incoming groups to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. libretexts.orglumenlearning.com

In the context of halogenation, selective fluorination can be achieved using specific reagents and reaction conditions, such as the use of phase transfer catalysts in nucleophilic fluorination reactions. google.com These catalysts can help to control the reactivity and selectivity of the fluorinating agent.

For modifications on the propiophenone backbone, selective reduction of the ketone in the presence of other reducible functional groups can be achieved using specific reducing agents. Similarly, selective reactions on the aliphatic chain can be performed by choosing appropriate reaction conditions and protecting groups for other reactive sites in the molecule.

Structure-Property Relationship Studies within Analog Series